N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 300388-15-2
VCID: VC5456905
InChI: InChI=1S/C12H12N4O3/c1-15-11(10(8-14-15)16(18)19)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17)
SMILES: CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2
Molecular Formula: C12H12N4O3
Molecular Weight: 260.253

N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

CAS No.: 300388-15-2

Cat. No.: VC5456905

Molecular Formula: C12H12N4O3

Molecular Weight: 260.253

* For research use only. Not for human or veterinary use.

N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide - 300388-15-2

Specification

CAS No. 300388-15-2
Molecular Formula C12H12N4O3
Molecular Weight 260.253
IUPAC Name N-benzyl-2-methyl-4-nitropyrazole-3-carboxamide
Standard InChI InChI=1S/C12H12N4O3/c1-15-11(10(8-14-15)16(18)19)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17)
Standard InChI Key DOOVCFBYVURMRD-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) is substituted at three positions:

  • Position 1: A methyl group (-CH₃) enhances steric and electronic properties, influencing metabolic stability .

  • Position 4: A nitro group (-NO₂) introduces polarity and redox reactivity, enabling bioreduction to reactive intermediates.

  • Position 5: A carboxamide (-CONH₂) with an N-benzyl substituent (-CH₂C₆H₅) modulates lipophilicity and target-binding affinity.

The molecular formula is C₁₂H₁₂N₄O₃, with a molecular weight of 260.25 g/mol .

Spectroscopic Characterization

Key spectroscopic data for structural validation include:

  • FT-IR: Peaks at ~1,680 cm⁻¹ (C=O stretch), ~1,540 cm⁻¹ (N-H bend), and ~1,350 cm⁻¹ (NO₂ symmetric stretch).

  • ¹H NMR: Benzyl aromatic protons (δ 7.2–7.4 ppm), methyl singlet (δ 2.5 ppm), and pyrazole ring protons (δ 6.8–7.0 ppm) .

  • ¹³C NMR: Carboxamide carbonyl (δ ~165 ppm), nitro-bearing carbon (δ ~140 ppm), and benzyl carbons (δ ~128–135 ppm).

Synthesis and Optimization

Synthetic Pathways

A multi-step synthesis is typically employed:

  • Pyrazole Ring Formation: Condensation of methyl hydrazine with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions.

  • Nitration: Electrophilic nitration using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at position 4.

  • N-Methylation: Alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) at position 1 .

  • Carboxamide Functionalization: Reaction with benzylamine (C₆H₅CH₂NH₂) using coupling agents like EDC/HOBt.

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
Pyrazole formationCH₃NHNH₂, HCl, reflux, 6 hr7892
NitrationHNO₃/H₂SO₄, 0°C, 2 hr5488
N-MethylationCH₃I, K₂CO₃, DMF, 60°C, 4 hr6595
Carboxamide couplingBenzylamine, EDC/HOBt, DCM, RT, 12 hr7290

Industrial-Scale Production

Batch reactors with temperature-controlled jacketed systems are preferred for scalability. Solvent recovery (e.g., DMF distillation) and catalytic nitration (FeCl₃) improve atom economy (>80%).

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL (25°C) due to hydrophobic benzyl and nitro groups.

  • Organic Solubility: Soluble in DMSO (>50 mg/mL), DMF, and dichloromethane .

  • Thermal Stability: Decomposes at ~220°C (DSC), with exothermic peaks indicating nitro group reactivity .

Partition Coefficients

  • logP (Octanol/Water): 2.1 ± 0.3, suggesting moderate membrane permeability.

  • pKa: Carboxamide proton ~10.5 (basic), nitro group non-ionizable in physiological pH .

Mechanistic Insights and Biological Activities

Bioreduction and Reactive Intermediates

The nitro group undergoes enzymatic reduction (e.g., via NADPH-cytochrome P450 reductase) to form nitro anion radicals (NO₂- ⁻), which generate reactive oxygen species (ROS) and nitric oxide (NO). These intermediates exhibit:

  • Cytotoxicity: ROS-induced DNA strand breaks and lipid peroxidation in cancer cells (IC₅₀ ~25 μM in MCF7).

  • Anti-Inflammatory Effects: NO-mediated suppression of NF-κB and COX-2 pathways.

Structure-Activity Relationships (SAR)

  • N-Benzyl Group: Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).

  • Nitro Position: Para-substitution (position 4) optimizes electronic effects for redox cycling .

  • Methyl Group: Reduces metabolic oxidation at N1, prolonging half-life in vivo .

Table 2: Biological Activity of Structural Analogs

CompoundTargetIC₅₀/EC₅₀Mechanism
N-Benzyl-4-nitro-1H-pyrazole-5-carboxamideCARM10.8 μMArginine methyltransferase inhibition
1-Methyl-4-nitro-3-propyl analogHUVEC angiogenesis10 μMROS/NO-mediated tube formation

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